Lobeline
Overview
Description
Lobelinee is a piperidine alkaloid found in various plants, particularly those in the genus Lobelia, including Indian tobacco (Lobelia inflata), Devil’s tobacco (Lobelia tupa), great lobelia (Lobelia siphilitica), Lobelia chinensis, and Hippobroma longiflora . In its pure form, lobeline is a white amorphous powder that is freely soluble in water . It has been studied for its potential therapeutic uses, including as a smoking cessation aid and for treating other drug addictions .
Preparation Methods
Lobelinee can be prepared by chemical synthesis. The synthesis involves the preparation of both cis and trans isomers of lobeline . The isomerization between these two forms is influenced by temperature and pH, with the conversion occurring from cis to trans . Industrial production methods for this compound often involve the extraction of the compound from Lobelia inflata, which is cultivated in open fields .
Chemical Reactions Analysis
Lobelinee undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like oxaziridine for selective labeling . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of lobeline can lead to the formation of cyclized alkaloid natural products .
Scientific Research Applications
Lobelinee has been extensively studied for its potential therapeutic applications. It has been proposed for use in treating respiratory disorders, peripheral vascular disorders, insomnia, and as a smoking cessation aid . Recent research has also explored its potential in treating mental addiction and nervous system disorders, such as depression, Alzheimer’s disease, and Parkinson’s disease . Additionally, lobeline has shown promise as a therapeutic drug for inhibiting drug addiction by affecting dopamine release and metabolism .
Mechanism of Action
Lobelinee acts as a potent antagonist at both alpha3beta2 and alpha4beta2 neuronal nicotinic receptor subtypes . It inhibits nicotine-evoked dopamine release and binding, thus altering dopamine function. Lobelinee’s primary mechanism involves inhibiting dopamine uptake and promoting dopamine release from storage vesicles within the presynaptic terminal . It also acts as a VMAT2 ligand, stimulating moderate dopamine release when administered alone but reducing dopamine release caused by methamphetamine . Additionally, lobeline inhibits the reuptake of dopamine and serotonin and acts as a mixed agonist-antagonist at nicotinic acetylcholine receptors .
Comparison with Similar Compounds
Lobelinee is similar to other piperidine alkaloids, such as lobelane and sedamine . Lobelane, a minor alkaloid found in the same plants, has similar biological effects but different relative affinities to VMAT and other proteins . Sedamine, found in plants of the genus Sedum, is known to inhibit pea seedlings’ amine oxidase but has not been tested for its affinity to proteins like the dopamine transporter . Lobelinee’s unique ability to inhibit dopamine uptake and promote dopamine release distinguishes it from these similar compounds .
Properties
IUPAC Name |
2-[6-(2-hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-21,24H,8,13-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYUKLILVYORSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859157 | |
Record name | 2-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90-69-7 | |
Record name | Lobeline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Lobeline's primary mechanism of action?
A1: this compound primarily acts as a nicotinic acetylcholine receptor agonist. It mimics the action of acetylcholine, a neurotransmitter, at these receptors. This interaction stimulates the central nervous system, particularly the respiratory center, leading to increased respiratory rate and depth. [, , ]
Q2: How does this compound affect the cardiovascular system?
A2: this compound demonstrates complex effects on the cardiovascular system. While it can initially stimulate vasoconstriction (narrowing of blood vessels), it can also lead to vasodilation (widening of blood vessels) due to the activation of ganglion cells controlling blood vessels. Additionally, this compound can affect heart rate and blood pressure, potentially through its interaction with the vagus nerve, which regulates heart function. [, , , ]
Q3: Does this compound affect the release of epinephrine?
A3: Research indicates that this compound can increase the output rate of epinephrine (also known as adrenaline) from the adrenal glands. This effect is linked to this compound's ability to accelerate the heart rate when the vagus and stellate ganglia are blocked. [, ]
Q4: How does this compound impact blood sugar levels?
A4: this compound has been shown to have a hyperglycemic effect, meaning it can increase blood sugar levels. This effect is likely related to its ability to stimulate the release of epinephrine, a hormone that raises blood glucose. [, , ]
Q5: Can this compound's hyperglycemic effect occur without the adrenal glands?
A5: Studies suggest that the hyperglycemic effect of this compound is dependent on the presence of the adrenal glands. Experiments with animals lacking adrenal glands showed a significantly reduced hyperglycemic response to this compound compared to animals with intact adrenal glands. []
Q6: How does this compound affect the sensation of pain?
A6: Studies exploring this compound's effect on pain perception have yielded interesting results. It appears that this compound can both induce and block certain types of pain. For instance, intravenous administration of this compound in humans can provoke substernal burning and coughing sensations. Intriguingly, these sensations can be blocked by prior administration of Tetraethylammonium (TEA). []
Q7: What is the significance of this compound's interaction with TEA in pain perception?
A7: The observation that TEA can block this compound-induced pain suggests that specific pain receptors in the pleura (membranes lining the lungs and chest cavity) are involved. TEA is believed to act by blocking these receptors, thereby preventing the transmission of pain signals. This finding highlights the complexity of this compound's actions and its potential role in modulating pain pathways. []
Q8: What is the molecular formula and weight of this compound?
A8: this compound has the molecular formula C22H27NO2 and a molecular weight of 337.46 g/mol. []
Q9: What is the stereochemistry of this compound?
A9: Natural this compound exists in the steric series of Sedamine. This was confirmed through degradation studies that converted this compound into Sedamine. []
Q10: Have there been any computational studies on this compound and its interactions?
A10: Yes, recent studies have used molecular docking simulations to investigate this compound's potential as an inhibitor of the main protease (Mpro) enzyme in SARS-CoV-2, the virus responsible for COVID-19. These simulations suggest that this compound exhibits a strong binding affinity for the active site of Mpro. []
Q11: How do structural modifications of this compound affect its activity?
A11: While the provided abstracts don't delve into specific structural modifications, it's important to note that even slight alterations to this compound's structure can significantly impact its activity and potency. The stereochemistry at the carbon atom bearing the phenacyl group is particularly sensitive. Changes in this region can lead to isomerization and affect its interaction with receptors. []
Q12: Has this compound been investigated for its potential to reverse multidrug resistance in cancer cells?
A12: Yes, some studies suggest that this compound might be able to reverse multidrug resistance in cancer cells. This resistance mechanism poses a significant challenge in cancer treatment, as it renders many chemotherapy drugs ineffective. If confirmed, this compound's potential to overcome multidrug resistance could have significant implications for cancer therapy. []
Q13: What are the potential adverse effects of this compound?
A13: While this compound can stimulate respiration, it is essential to note that it can also cause undesirable side effects, particularly at higher doses. These can include nausea, vomiting, epigastric discomfort, and loss of appetite. []
Q14: What analytical techniques are used to detect and quantify this compound?
A14: Various analytical methods are employed for this compound detection and quantification. These include techniques such as chromatography, particularly thin-layer chromatography (TLC) and gas chromatography, often coupled with mass spectrometry (GC-MS), as well as spectrophotometry. [, ]
Q15: When was this compound first isolated and studied?
A15: this compound was first isolated from Lobelia inflata by Heinrich Wieland in 1915. Shortly after, Herman Wieland, his brother, conducted pharmacological studies on the compound. []
Q16: What were some early applications of this compound in medicine?
A16: this compound was initially explored as a respiratory stimulant in the early 20th century. Physicians used it to treat conditions like respiratory depression caused by anesthesia, morphine overdose, and carbon monoxide poisoning. It was also tested as a potential aid for newborns experiencing asphyxia. []
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